4-Bromo-2-fluoro-N-methylbenzamide: A Comprehensive Technical Guide for Advanced Pharmaceutical Synthesis
4-Bromo-2-fluoro-N-methylbenzamide: A Comprehensive Technical Guide for Advanced Pharmaceutical Synthesis
Introduction
4-Bromo-2-fluoro-N-methylbenzamide, identified by the CAS number 749927-69-3 , is a sophisticated chemical intermediate that has garnered significant attention in the field of medicinal chemistry and drug development.[1][2][3][4] Its strategic molecular architecture, featuring a bromine atom, a fluorine atom, and a methylamide group on a benzene ring, makes it a highly valuable building block for the synthesis of complex therapeutic agents.[5][6] This guide provides an in-depth exploration of its chemical properties, synthesis, applications, and safety considerations, tailored for researchers, scientists, and professionals in drug development. The unique arrangement of its functional groups enhances its reactivity, rendering it a crucial component in the creation of novel pharmaceuticals, most notably in the oncology sector.[5]
Physicochemical Properties
The compound typically presents as a white to off-white crystalline powder.[6] A thorough understanding of its physical and chemical characteristics is paramount for its effective application in synthesis and for ensuring safe handling and storage.
| Property | Value | Source |
| CAS Number | 749927-69-3 | [1][2][3][4] |
| Molecular Formula | C₈H₇BrFNO | [1][3][4] |
| Molecular Weight | 232.05 g/mol | [3][4][6] |
| Melting Point | 125.0 to 129.0 °C | [1][4][7] |
| Boiling Point (Predicted) | 284.8 ± 30.0 °C at 760 mmHg | [1][7] |
| Density (Predicted) | 1.545 ± 0.06 g/cm³ | [2][7] |
| Solubility | Slightly soluble in chloroform and methanol | [2][6][7] |
| InChIKey | BAJCFNRLEJHPTQ-UHFFFAOYSA-N | [4][7] |
Core Application in Drug Discovery: Synthesis of Enzalutamide
The primary and most critical application of 4-Bromo-2-fluoro-N-methylbenzamide is its role as a key starting material (KSM) in the synthesis of Enzalutamide.[5][6][8] Enzalutamide is a potent androgen receptor antagonist used in the treatment of advanced prostate cancer.[2][5][6] The structural elements of 4-Bromo-2-fluoro-N-methylbenzamide are integral to the final molecular structure of Enzalutamide, contributing to its high efficacy and selectivity.[6]
The synthesis of Enzalutamide from this intermediate is a multi-step process that highlights the compound's utility in constructing complex molecular frameworks. The following diagram illustrates the pivotal position of 4-Bromo-2-fluoro-N-methylbenzamide in the broader synthetic pathway of Enzalutamide.
Caption: Role of 4-Bromo-2-fluoro-N-methylbenzamide in Enzalutamide Synthesis.
Synthesis Methodologies
The synthesis of 4-Bromo-2-fluoro-N-methylbenzamide is predominantly achieved through the amidation of 4-bromo-2-fluorobenzoic acid with methylamine. Several coupling reagents and reaction conditions have been reported to facilitate this transformation efficiently. Below are two common laboratory-scale protocols.
Protocol 1: EDCI/HOBt Mediated Coupling
This method utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in conjunction with 1-hydroxybenzotriazole (HOBt) as coupling agents, a standard procedure in peptide and amide synthesis.
Step-by-Step Methodology:
-
To a solution of 4-bromo-2-fluorobenzoic acid (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), add HOBt (1.5 eq) and EDCI (2.5 eq).[2][9]
-
Introduce a solution of methylamine (2.0 M in THF or an aqueous solution, 5.0 eq) to the reaction mixture.[1][2][9]
-
Stir the reaction mixture at room temperature for 16-24 hours.[1][2][9]
-
Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.[2][9]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2][9]
-
Purify the crude product by silica gel column chromatography, typically using a gradient of ethyl acetate in petroleum ether, to yield the final product as a white solid.[1][2][9]
Protocol 2: Thionyl Chloride or Oxalyl Chloride Mediated Synthesis
This approach involves the conversion of the carboxylic acid to a more reactive acyl chloride intermediate, which then readily reacts with methylamine.
Step-by-Step Methodology:
-
Suspend 4-bromo-2-fluorobenzoic acid (1.0 eq) in a solvent such as dichloromethane (DCM).[1]
-
Add a catalytic amount of N,N-dimethylformamide (DMF).[1]
-
Slowly add oxalyl chloride (2.0 eq) or thionyl chloride (1.2 eq) to the suspension at a controlled temperature (e.g., 0-15 °C).[1]
-
Stir the mixture at room temperature until the evolution of gas ceases, indicating the formation of 4-bromo-2-fluorobenzoyl chloride.[1]
-
In a separate flask, prepare a solution of methylamine and a base such as triethylamine in a suitable solvent.[1]
-
Slowly add the freshly prepared acyl chloride solution to the methylamine solution at a controlled temperature.[1]
-
After the addition is complete, stir the reaction mixture for a specified period.[1]
-
Work up the reaction by washing with aqueous solutions (e.g., NaHCO₃, brine), drying the organic layer, and concentrating to obtain the crude product.[1]
-
Purification is typically achieved through recrystallization or silica gel chromatography.[1]
The following diagram outlines the general workflow for the synthesis of 4-Bromo-2-fluoro-N-methylbenzamide.
Caption: General Synthesis Workflow for 4-Bromo-2-fluoro-N-methylbenzamide.
Safety and Handling
4-Bromo-2-fluoro-N-methylbenzamide is classified as harmful if swallowed and may cause skin and serious eye irritation, as well as respiratory irritation.[10] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
GHS Hazard Statements:
-
H315: Causes skin irritation[10]
-
H319: Causes serious eye irritation[10]
-
H335: May cause respiratory irritation[10]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[10]
-
P264: Wash skin thoroughly after handling.[1]
-
P270: Do not eat, drink or smoke when using this product.[1]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10]
Store the compound in a cool, dry, well-ventilated area in a tightly sealed container.[7]
Conclusion
4-Bromo-2-fluoro-N-methylbenzamide is a cornerstone intermediate for the synthesis of advanced pharmaceuticals, particularly in the development of treatments for prostate cancer. Its well-defined physicochemical properties and established synthesis routes make it a reliable and essential component in the drug discovery pipeline. Adherence to proper safety and handling protocols is crucial for its use in a research and development setting. The continued application of this versatile building block is anticipated to contribute significantly to the advancement of medicinal chemistry and the creation of novel therapeutics.
References
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ZaiQi Bio-Tech. (n.d.). 4-Bromo-2-fluoro-N-methylbenzamide| CAS No:749927-69-3. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Bromo-2-fluoro-N-methylbenzamide: A Key Pharmaceutical Intermediate for Advanced Drug Synthesis. Retrieved from [Link]
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IndiaMART. (n.d.). 4 Bromo 2 Fluoro N Methylbenzamide Enzalutamide KSM Powder, Grade: Reagent Grade. Retrieved from [Link]
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Aarti Pharmalabs Limited. (n.d.). CAS 749927-69-3 Enzalutamide Intermediate Manufacturers, Exporters & Suppliers in India. Retrieved from [Link]
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Chongqing Chemdad Co., Ltd. (n.d.). 4-Bromo-2-fluoro-N-methylbenzamide. Retrieved from [Link]
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Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS 2-BROMO-4-FLUORO-N-METHYLBENZAMIDE. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 160779897, 4-bromo-2-fluoro-N-methylbenzamide. Retrieved from [Link]
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Nordmann. (n.d.). 4-bromo-2-fluoro-N-methylbenzamide (749927-69-3). Retrieved from [https://nordmann. Rassmann.info/en/product/4-bromo-2-fluoro-n-methylbenzamide-749927-69-3/]([Link]. Rassmann.info/en/product/4-bromo-2-fluoro-n-methylbenzamide-749927-69-3/)
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Pharmaffiliates. (n.d.). Enzalutamide - Impurity B | 4-Bromo-2-fluoro-N-methylbenzamide. Retrieved from [Link]
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